Fasoracetam is an experimental compound belonging to the racetam family, primarily recognized for its potential nootropic effects. It is chemically classified as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, with the molecular formula C₁₀H₁₆N₂O₂ and a molar mass of approximately 196.25 g/mol . Initially developed for treating vascular dementia, fasoracetam has since been explored for various neurodevelopmental disorders, including attention deficit hyperactivity disorder (ADHD) and DiGeorge syndrome. Despite its promising pharmacological profile, clinical trials have shown mixed results regarding its efficacy, leading to the discontinuation of many development programs .
Fasoracetam's chemical structure features two amide functionalities that are significant in its reactivity profile. These carbonyl groups can engage in hydrogen bonding interactions, influencing both its solubility and stability . The compound can be synthesized from D-pyroglutamic acid through several chemical pathways, which involve modifications to the piperidine ring and subsequent formation of the pyrrolidinone structure . The synthesis typically involves the following reactions:
The synthesis of fasoracetam can be approached through various methods, primarily involving D-pyroglutamic acid as a starting material. Three notable synthetic routes include:
Each method aims to optimize yield while minimizing by-products and ensuring high purity levels.
Fasoracetam has been investigated for several potential applications:
Despite these applications, many development efforts have been halted due to insufficient evidence of efficacy across broader patient demographics.
Fasoracetam's interaction profile indicates that it may influence other neurotransmitter systems beyond glutamate. Studies have suggested potential interactions with dopamine and serotonin pathways, although detailed mechanisms remain under investigation. Its pharmacokinetic properties indicate good oral bioavailability (79–97% in animals) and a half-life ranging from 4 to 6.5 hours, suggesting that it may be suitable for once or twice daily dosing . Adverse effects reported during clinical trials were generally mild and not treatment-limiting .
Fasoracetam shares structural and functional similarities with other compounds in the racetam class but exhibits unique characteristics that distinguish it from its counterparts. Here are some similar compounds:
Compound | Structural Features | Primary Uses | Unique Characteristics |
---|---|---|---|
Piracetam | 2-Pyrrolidinone derivative | Cognitive enhancement | First racetam discovered; broad use |
Aniracetam | An aromatic ring addition | Cognitive enhancement; anxiety relief | More potent than piracetam; faster onset |
Oxiracetam | Hydroxyl group addition | Cognitive enhancement; neuroprotection | Exhibits neuroprotective properties |
Pramiracetam | Phenyl group addition | Cognitive enhancement | Higher potency; long duration of action |
Fasoracetam's unique modulation of metabotropic glutamate receptors sets it apart from others in its class, particularly regarding its targeted approach towards specific genetic profiles associated with ADHD .
Extensive solid-state characterization reveals distinct melting point behaviors across the identified polymorphic forms of fasoracetam. Single-crystal X-ray diffraction analyses have confirmed the existence of three crystalline forms: two hydrated polymorphs and one anhydrous form [3] [4] [5].
Hydrate Form I exhibits a melting point onset at 57.2°C, representing the thermodynamically most stable hydrated polymorph under ambient conditions [3] [4] [5]. This relatively low melting point, combined with the potential for water loss, presents significant formulation challenges and impacts storage condition requirements. The thermal behavior is characterized by initial water loss beginning at 41°C, with degradation commencing at approximately 260°C [3].
Hydrate Form II demonstrates a lower melting point onset at 47.8°C [3] [4] [5]. This polymorph exhibits reduced thermal stability compared to Hydrate Form I, with water loss onset similarly occurring at 41°C and degradation starting at approximately 268°C. The lower melting point and reduced stability characteristics make this form less suitable for pharmaceutical applications.
Anhydrous Form presents substantially higher thermal stability with a melting point onset at 92.6°C [3]. This form exhibits no water loss events and maintains structural integrity until degradation occurs at approximately 260°C. The significant difference in melting points between hydrated and anhydrous forms indicates minimal likelihood of conversion under ambient conditions.
The enthalpy of fusion values provide additional thermodynamic insight: Hydrate Form I (-120.9 J/g), Hydrate Form II (-79.0 J/g), and Anhydrous Form (-76.7 J/g) [3]. These values, when analyzed according to Burger's Heat of Fusion rule, confirm the monotropic relationship between the hydrated forms.
Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Water Loss Onset (°C) | Degradation Temperature (°C) |
---|---|---|---|---|
Hydrate Form I | 57.2 | -120.9 | 41 | 260 |
Hydrate Form II | 47.8 | -79.0 | 41 | 268 |
Anhydrous Form | 92.6 | -76.7 | Not applicable | 260 |
Fasoracetam demonstrates consistent solubility characteristics across common pharmaceutical solvents. Experimental solubility determinations reveal uniform values of 39 mg/mL (equivalent to 198.72 mM) in water, dimethyl sulfoxide, and ethanol [6] [7]. This remarkable consistency across solvents with different polarities suggests favorable dissolution characteristics for pharmaceutical formulation development.
The compound exhibits enhanced solubility in organic solvents generally [8], indicating moderate lipophilic character. The equal solubility values across water, DMSO, and ethanol represent unusual behavior that may be attributed to the compound's ability to form hydrogen bonds through its amide functionalities while maintaining sufficient hydrophobic character through the piperidine ring system.
Pharmaceutical Solvent Compatibility Assessment:
Solvent | Solubility (mg/mL) | Molarity (mM) | Classification |
---|---|---|---|
Water | 39 | 198.72 | Freely soluble |
DMSO | 39 | 198.72 | Freely soluble |
Ethanol | 39 | 198.72 | Freely soluble |
These solubility characteristics place fasoracetam in the "freely soluble" category according to United States Pharmacopoeia guidelines, indicating favorable dissolution properties for pharmaceutical development.
Fasoracetam demonstrates remarkable hydrolytic stability under physiological conditions, with clinical pharmacokinetic studies revealing minimal metabolic transformation. The compound exhibits an elimination half-life ranging from 4.06 to 6.99 hours, with an average of 4.82 hours across multiple dose ranges [9]. This stability profile indicates that the compound is excreted predominantly unchanged through renal elimination, with minimal hepatic metabolism.
The hydrolytic stability is further evidenced by the absence of significant metabolic degradation pathways. Clinical studies have confirmed that fasoracetam undergoes little enterohepatic circulation, and the two major metabolites detected demonstrate levels comparable to previously reported pharmacokinetic parameters [9]. This suggests that the amide bonds within the molecular structure resist enzymatic hydrolysis under physiological pH conditions.
Stability characteristics at room temperature have been demonstrated over twelve-month periods with no evidence of active substance decay [9]. This exceptional stability profile under ambient conditions supports the compound's potential for pharmaceutical formulation and storage.
The predicted pKa value of 15.45 ± 0.40 [10] [11] [12] indicates that fasoracetam remains largely non-ionized under physiological pH conditions (pH 7.4), contributing to its stability against pH-mediated hydrolysis. The high pKa value suggests that the compound exists predominantly in its molecular form across the physiological pH range, minimizing susceptibility to nucleophilic attack at the amide carbonyl groups.
The lipophilicity profile of fasoracetam reflects moderate hydrophobic character suitable for pharmaceutical applications. Computational analysis reveals an XLogP3 value of 0, indicating balanced hydrophilic-lipophilic properties [2]. This moderate lipophilicity supports both aqueous solubility and membrane permeability characteristics essential for drug development.
Molecular Descriptors and Lipophilicity Parameters:
Parameter | Value | Significance |
---|---|---|
XLogP3 | 0 | Balanced lipophilicity |
Topological Polar Surface Area | 49.4 Ų | Favorable for membrane permeability |
Hydrogen Bond Donors | 1 | Limited donor capacity |
Hydrogen Bond Acceptors | 2 | Moderate acceptor capacity |
Rotatable Bonds | 1 | Low conformational flexibility |
The predicted density of 1.181 ± 0.06 g/cm³ [10] [11] [12] and boiling point of 456.8 ± 38.0°C [10] [11] [12] support the compound's solid-state characteristics under ambient conditions. These physical properties, combined with the moderate lipophilicity indices, indicate favorable pharmaceutical handling characteristics.
The topological polar surface area of 49.4 Ų [1] falls within the optimal range for oral bioavailability, typically defined as less than 140 Ų for good absorption characteristics. The limited number of hydrogen bond donors (1) and acceptors (2) [2] contribute to the compound's ability to traverse biological membranes while maintaining sufficient aqueous solubility.
Predicted Physicochemical Properties:
Property | Value | Units | Pharmaceutical Relevance |
---|---|---|---|
Molecular Weight | 196.25 | g/mol | Within optimal range for oral drugs |
Density | 1.181 ± 0.06 | g/cm³ | Typical for organic pharmaceuticals |
Boiling Point | 456.8 ± 38.0 | °C | Thermally stable under processing conditions |
pKa | 15.45 ± 0.40 | - | Non-ionized under physiological conditions |